(R,S)-Norcotinine N-Oxide
CAS No.: 101708-63-8
VCID: VC21339326
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
(R,S)-Norcotinine N-Oxide is a derivative of norcotinine, a compound closely related to nicotine. It is characterized by the presence of an N-oxide functional group, which arises from the oxidation of the nitrogen atom in the pyrrolidine ring of norcotinine. This compound has garnered significant interest due to its potential biological activities and involvement in metabolic pathways related to nicotine and its derivatives. Synthesis and Formation(R,S)-Norcotinine N-Oxide is synthesized through N-oxidation reactions, which are crucial in the metabolism of nicotine and its derivatives. These reactions involve the oxidation of the nitrogen atom, leading to increased polarity and water solubility compared to the parent compound. Biological Activities and InteractionsThis compound exhibits various biological activities, particularly in its interactions with nicotinic acetylcholine receptors, which play a critical role in neurotransmission. It may possess neuroprotective properties and could modulate the effects of nicotine on the nervous system. Comparison with Related Compounds
Note: |
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 101708-63-8 | ||||||||||||||||||||
Product Name | (R,S)-Norcotinine N-Oxide | ||||||||||||||||||||
Molecular Formula | C9H10N2O2 | ||||||||||||||||||||
Molecular Weight | 178.19 g/mol | ||||||||||||||||||||
IUPAC Name | 5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one | ||||||||||||||||||||
Standard InChI | InChI=1S/C9H10N2O2/c12-9-4-3-8(10-9)7-2-1-5-11(13)6-7/h1-2,5-6,8H,3-4H2,(H,10,12) | ||||||||||||||||||||
Standard InChIKey | QLOVMRAJVDCTAF-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | C1CC(=O)NC1C2=C[N+](=CC=C2)[O-] | ||||||||||||||||||||
Canonical SMILES | C1CC(=O)NC1C2=C[N+](=CC=C2)[O-] | ||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||
Synonyms | 5-(1-Oxido-3-pyridinyl)-2-pyrrolidinone; (+/-)-5-(3-Pyridinyl)-2-pyrrolidinone N-Oxide | ||||||||||||||||||||
PubChem Compound | 23273682 | ||||||||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume